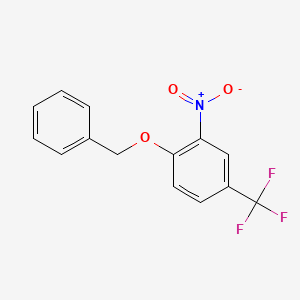![molecular formula C10H18O3 B1380542 2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers CAS No. 1803594-07-1](/img/structure/B1380542.png)
2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers”, also known as TBCA, is a chemical compound that has become a topic of interest in scientific research in recent years. It has a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid . The InChI code is InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) . The SMILES representation is CC©©OC1CC(C1)CC(=O)O .Physical And Chemical Properties Analysis
This compound appears as an oil . The storage temperature is -10 °C . More detailed physical and chemical properties may be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. The compound can be utilized to introduce the Boc group into amino acids, which protects the amine functionality during peptide coupling reactions. This is particularly useful in the synthesis of dipeptides, where the Boc group can be removed under mild acidic conditions post-coupling .
Ionic Liquid Formation
The compound can be used to create Boc-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids serve as both reactants and reaction media in organic synthesis, especially when the reactive side chain and N-terminus of amino acids need to be protected. They are clear, nearly colorless liquids at room temperature and are miscible with common organic solvents .
Organic Synthesis
In organic synthesis, the compound’s tert-butoxy group can act as a steric hindrance, influencing the reactivity and selectivity of reactions. It can be used in the synthesis of complex molecules where the control of stereochemistry is crucial. The cyclobutyl ring structure also provides a unique conformational rigidity that can be beneficial in the synthesis of target molecules .
Material Science
The compound’s structure makes it a candidate for the synthesis of polymers with specific properties. The tert-butoxy group could be involved in creating side chains that impart hydrophobicity, while the cyclobutyl ring could contribute to the rigidity of the polymer backbone. This can lead to the development of materials with desirable mechanical and chemical resistance properties .
Agrochemical Research
In the agrochemical industry, the compound’s distinct molecular structure can be leveraged for the synthesis of advanced crop protection agents. Its cyclobutyl core can be a scaffold for potent and selective pesticides, offering a new approach to pest management strategies .
Pharmaceutical Development
The compound is a valuable building block in the synthesis of novel drug candidates. Its protected carboxylic acid group allows for selective reactions in multi-step syntheses, which is essential in the development of new pharmaceuticals. The compound’s unique structure can be utilized to explore new avenues in drug discovery .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAYYILOIWIYOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244311 |
Source


|
| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid | |
CAS RN |
1803594-07-1 |
Source


|
| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

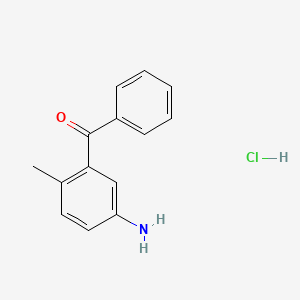
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)
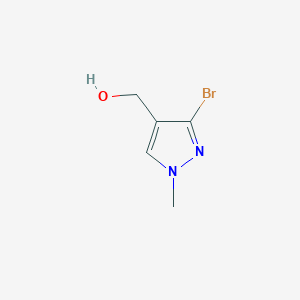


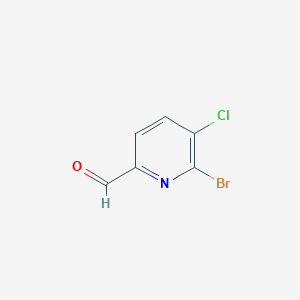
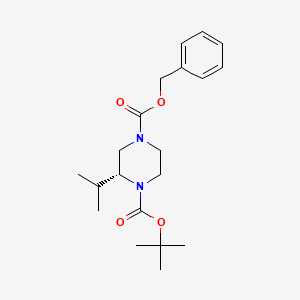

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)
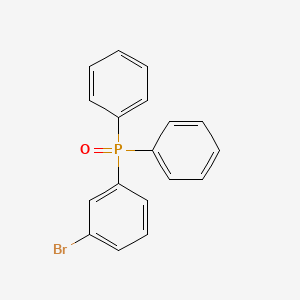
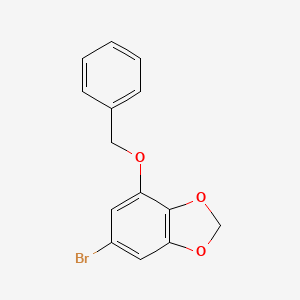
![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)
